Cas no 209679-21-0 (Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-)

Technical Introduction: (3R)-4-Fluoro-β-methylbenzenepropanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its chiral β-methyl substitution. The (R)-enantiomer configuration ensures stereochemical specificity, which is critical for applications requiring precise molecular interactions. The presence of the fluorine atom enhances metabolic stability and influences electronic properties, making it valuable in pharmaceutical intermediates and agrochemical synthesis. Its structural features—combining a rigid aromatic core with a flexible propanoic acid side chain—facilitate targeted binding in receptor-based studies. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its fluorinated moiety and chiral center contribute to improved pharmacokinetic profiles and selectivity.
Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- structure
209679-21-0 structure
Product name:Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-
CAS No:209679-21-0
MF:C10H11FO2
MW:182.191546678543
CID:242140
PubChem ID:40428858

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-
    • (3R)-3-(4-fluorophenyl)butanoic acid
    • (R)-3-(4-FLUOROPHENYL)BUTANOIC ACID
    • (R)-3-(p-fluorophenyl)butanoic acid
    • AG-E-53908
    • CTK4E5564
    • FT-0695407
    • KB-02981
    • Benzenepropanoic acid, 4-fluoro-beta-methyl-, (betaR)-
    • 209679-21-0
    • MFCD00792581
    • SCHEMBL16232153
    • (R)-3-(4-FLUOROPHENYL)BUTANOICACID
    • EN300-25692517
    • DTXSID70654357
    • AKOS006275337
    • Inchi: InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1
    • InChI Key: RGWUPQHXIQNHFN-SSDOTTSWSA-N
    • SMILES: OC(C[C@H](C1C=CC(F)=CC=1)C)=O

Computed Properties

  • Exact Mass: 182.07400
  • Monoisotopic Mass: 182.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.40390

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- Security Information

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB19487-5g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
5g
$3044.00 2024-04-20
Aaron
AR002L1N-100mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
100mg
$496.00 2025-02-13
1PlusChem
1P002KTB-1g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
1g
$1281.00 2023-12-19
1PlusChem
1P002KTB-10g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
10g
$5298.00 2023-12-19
Enamine
EN300-25692517-5.0g
(3R)-3-(4-fluorophenyl)butanoic acid
209679-21-0 95%
5.0g
$2858.0 2024-06-18
Aaron
AR002L1N-500mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
500mg
$1081.00 2025-02-13
Aaron
AR002L1N-1g
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
1g
$1381.00 2025-02-13
1PlusChem
1P002KTB-250mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
250mg
$664.00 2023-12-19
A2B Chem LLC
AB19487-500mg
Benzenepropanoic acid, 4-fluoro-β-methyl-, (βR)-
209679-21-0 95%
500mg
$844.00 2024-04-20
Enamine
EN300-25692517-2.5g
(3R)-3-(4-fluorophenyl)butanoic acid
209679-21-0 95%
2.5g
$1931.0 2024-06-18

Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)- Related Literature

Additional information on Benzenepropanoic acid,4-fluoro-b-methyl-, (bR)-

Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)-: A Comprehensive Overview in Modern Chemical Research

Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- (CAS No. 209679-21-0) is a fluorinated derivative of benzenepropanoic acid, characterized by a β-methyl group and a 4-fluoro substituent. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. The precise stereochemistry, denoted by the (βR) configuration, further enhances its interest as a building block for more complex molecular architectures.

The synthesis and characterization of Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- involve sophisticated organic chemistry techniques, including fluorination and stereoselective reactions. These methods are critical in ensuring the high purity and enantiomeric excess of the final product, which is essential for biological studies. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

In the realm of pharmaceutical research, Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- has been explored as a potential intermediate in the development of novel drugs. Its fluorinated aromatic ring and β-methyl substituent make it a versatile scaffold for designing molecules with improved pharmacokinetic properties. For instance, fluorine atoms are known to enhance metabolic stability and binding affinity, while the β-methyl group can influence lipophilicity and receptor interaction.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways. Studies have suggested that derivatives of benzenepropanoic acid can interact with various enzymes and receptors, leading to therapeutic effects. The presence of a 4-fluoro group in Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- may further enhance its biological activity by improving its interactions with target proteins. This has prompted researchers to investigate its efficacy in preclinical models for conditions such as inflammation and neurodegeneration.

The stereochemistry of Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)-, specifically the (βR) configuration, plays a crucial role in determining its biological profile. Enantiomers often exhibit different pharmacological activities due to their distinct spatial arrangements. The (βR) form has been found to possess unique properties that make it an attractive candidate for drug development. For example, it may exhibit higher selectivity for certain receptors or better pharmacokinetic profiles compared to other enantiomers.

Recent research has also highlighted the importance of fluorinated benzenepropanoic acids in medicinal chemistry. These compounds have been shown to exhibit anti-inflammatory, analgesic, and even anticancer properties. The combination of a fluorine atom and a β-methyl group provides a balanced profile that can be fine-tuned through structural modifications. This flexibility has led to the discovery of several promising lead compounds that are currently undergoing further investigation.

The synthesis of Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- involves multiple steps, each requiring careful optimization to achieve high yields and purity. Key steps include the introduction of the 4-fluoro group followed by stereoselective alkylation to incorporate the β-methyl substituent. Advanced techniques such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity. These methods not only enhance the overall yield but also minimize unwanted byproducts.

In conclusion, Benzenepropanoic acid,4-fluoro-β-methyl-, (βR)- represents an exciting avenue in chemical biology and pharmaceutical research. Its unique structural features and stereochemical configuration make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.

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